molecular formula C20H22N2O2 B14135747 10-(3-Morpholinopropyl)acridin-9(10H)-one

10-(3-Morpholinopropyl)acridin-9(10H)-one

Cat. No.: B14135747
M. Wt: 322.4 g/mol
InChI Key: OROKSTPFWUDDQV-UHFFFAOYSA-N
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Description

10-(3-Morpholinopropyl)acridin-9(10H)-one is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine core linked to a morpholine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Morpholinopropyl)acridin-9(10H)-one typically involves the reaction of acridine derivatives with morpholine and propylating agents. One common method includes the following steps:

    Starting Material: Acridine-9(10H)-one is used as the starting material.

    Propylation: The acridine-9(10H)-one is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Morpholine Addition: The resulting propylated acridine is then reacted with morpholine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(3-Morpholinopropyl)acridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of acridine-9-carboxylic acid derivatives.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

10-(3-Morpholinopropyl)acridin-9(10H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-(3-Morpholinopropyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s interaction with DNA is facilitated by its planar acridine core, which can slide between the base pairs of the DNA helix.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a fluorescent dye.

    Proflavine: An acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

10-(3-Morpholinopropyl)acridin-9(10H)-one is unique due to its specific structural features, including the morpholine ring and propyl chain, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

10-(3-morpholin-4-ylpropyl)acridin-9-one

InChI

InChI=1S/C20H22N2O2/c23-20-16-6-1-3-8-18(16)22(19-9-4-2-7-17(19)20)11-5-10-21-12-14-24-15-13-21/h1-4,6-9H,5,10-15H2

InChI Key

OROKSTPFWUDDQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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